

A2764 Dihydrochloride: An In-depth Technical Guide to its TRESK Channel Selectivity

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Compound of Interest

Compound Name: A2764 dihydrochloride

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Introduction

A2764 dihydrochloride has emerged as a valuable pharmacological tool for the investigation of the two-pore domain potassium (K2P) channel, TRESK (TWIK-related spinal cord K⁺ channel; KCNK18). TRESK channels are crucial regulators of neuronal excitability and have been implicated in various physiological and pathophysiological processes, including pain perception and migraine.[1] This technical guide provides a comprehensive overview of the selectivity of **A2764 dihydrochloride** for the TRESK channel, detailing its mechanism of action, the experimental protocols used for its characterization, and the key signaling pathways involved.

A2764 Dihydrochloride: Quantitative Selectivity Profile

A2764 dihydrochloride is a selective inhibitor of the TRESK channel.[2][3] The primary quantitative measure of its potency is the half-maximal inhibitory concentration (IC₅₀).

Target	Species	Assay Conditions	IC50 (μM)	Reference
Activated TRESK	Mouse	Two-electrode voltage clamp in Xenopus oocytes	11.8	[2][3]

While comprehensive screening data against a wide panel of other ion channels is not readily available in the public domain, A2764 is a derivative of cloxyquin, which is reported to be specific for TRESK within the K2P channel family.[4] This suggests a favorable selectivity profile for **A2764 dihydrochloride**. Further in-house screening would be necessary to definitively quantify its selectivity against other K2P channels (e.g., TREK, TASK, TWIK subfamilies) and other major classes of ion channels.

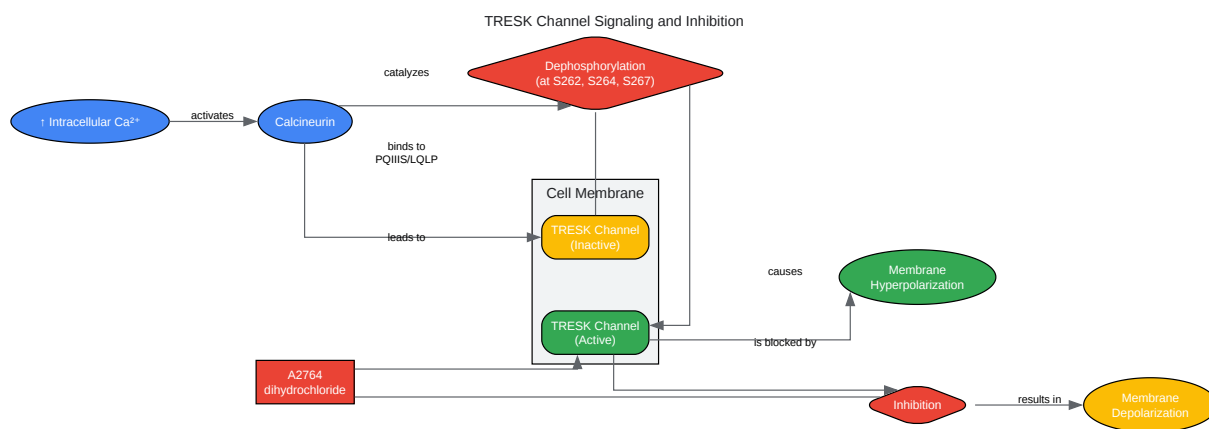
Mechanism of Action

A2764 dihydrochloride exerts its inhibitory effect on TRESK channels, leading to a reduction in potassium ion efflux. This inhibition results in depolarization of the cell membrane and an increase in neuronal excitability.[2] The degree of inhibition by A2764 has been observed to be greater when the TRESK channel is in its activated state.[2]

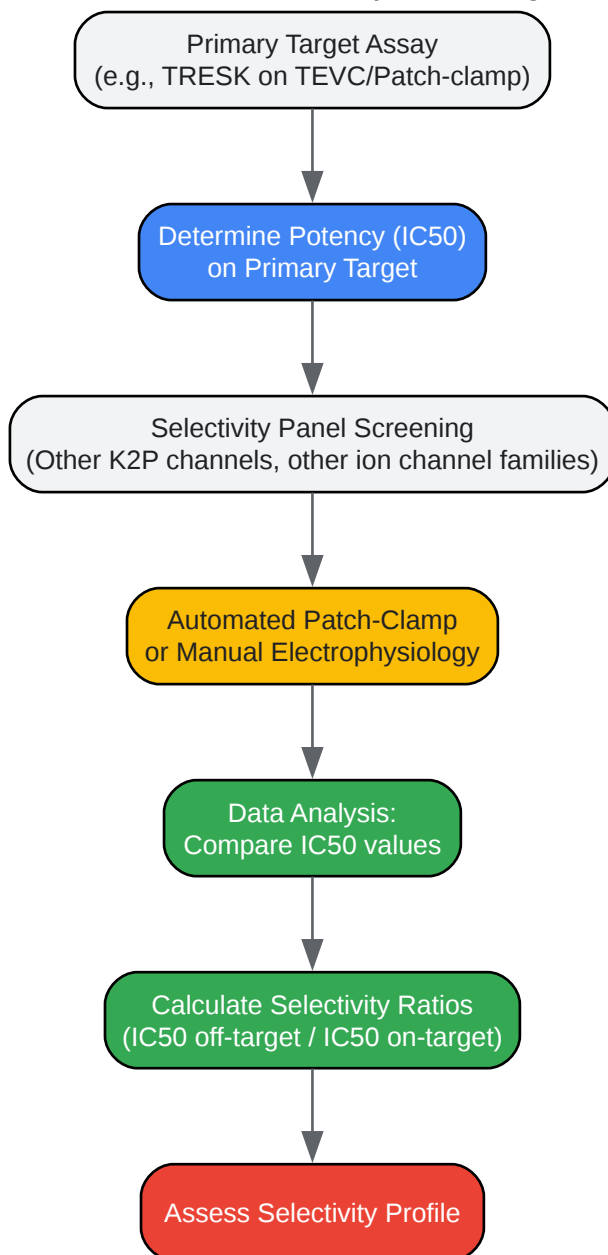
TRESK Channel Signaling Pathway and Inhibition by A2764

The activity of the TRESK channel is uniquely modulated by intracellular calcium levels through a signaling pathway involving the phosphatase calcineurin.[1] An increase in intracellular calcium activates calcineurin, which then dephosphorylates specific serine residues (S262, S264, and S267 in human TRESK) on the channel, leading to its activation.[1] Calcineurin interacts with TRESK at specific binding motifs, including the PQIIS and LQLP sequences.[1]

A2764 dihydrochloride acts as an inhibitor of the TRESK channel, counteracting the hyperpolarizing effect of channel activation.



Ion Channel Inhibitor Selectivity Screening Workflow



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